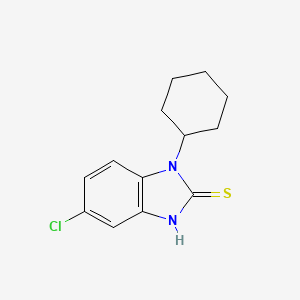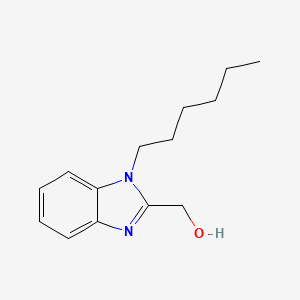![molecular formula C24H23N5O2S B2994223 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone CAS No. 852377-00-5](/img/structure/B2994223.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a complex organic compound with significant potential across various fields, such as chemistry, biology, and medicine. This compound features a combination of quinoline and triazolopyridazine moieties, making it a unique entity in its class.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone involves multi-step organic reactions. The initial step typically involves the formation of the 3,4-dihydroquinoline core, which can be synthesized via Pictet-Spengler cyclization. Following this, the ethanone bridge is introduced through a series of reactions involving thioethers and base-catalyzed additions.
Industrial Production Methods
For large-scale production, efficient and cost-effective methods are prioritized. This involves optimizing the reaction conditions, such as temperature, pressure, and catalyst selection, to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, are often employed in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various reactions, including:
Oxidation: : Converting thioethers to sulfoxides or sulfones.
Reduction: : Reducing nitro groups on the triazolopyridazine moiety to amines.
Substitution: : Introducing different functional groups on the quinoline or triazolopyridazine rings.
Common Reagents and Conditions
Oxidation: : Manganese dioxide (MnO₂) or hydrogen peroxide (H₂O₂) under mild conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).
Substitution: : Halogenated precursors with nucleophiles under basic or acidic conditions.
Major Products
From these reactions, major products include various substituted derivatives and oxidized forms, depending on the functional groups involved.
Applications De Recherche Scientifique
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone finds application in diverse research areas:
Chemistry: : As a building block in the synthesis of more complex molecules.
Biology: : Investigating its potential as an enzyme inhibitor or receptor ligand.
Medicine: : Exploring its therapeutic effects in conditions such as cancer, inflammation, and neurodegenerative diseases.
Industry: : Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone exerts its effects involves interacting with specific molecular targets, such as enzymes or receptors. These interactions can alter biological pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds with structural similarities include:
1-(3,4-dihydroquinolin-1(2H)-yl)-2-bromoethanone.
1-(3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)ethanone.
1-(quinolin-4-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone.
Uniqueness
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone's unique combination of functional groups and structural components provides it with distinctive properties not found in other similar compounds, making it a valuable entity for various scientific inquiries.
This compound is quite a powerhouse in the scientific community, pushing the boundaries of what's possible. What caught your eye about it?
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c1-2-31-19-11-9-18(10-12-19)24-26-25-21-13-14-22(27-29(21)24)32-16-23(30)28-15-5-7-17-6-3-4-8-20(17)28/h3-4,6,8-14H,2,5,7,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJJZZVGCBZYQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
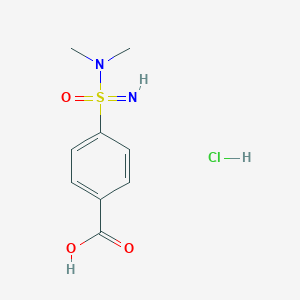
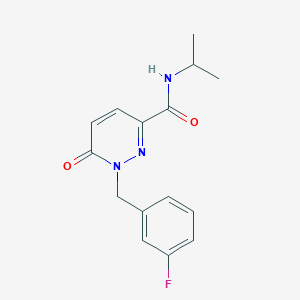
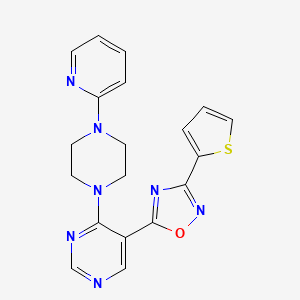
![2,5-dichloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2994147.png)

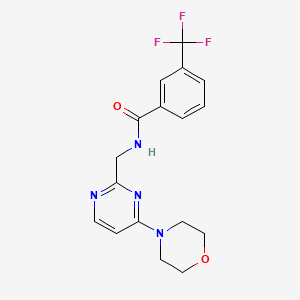
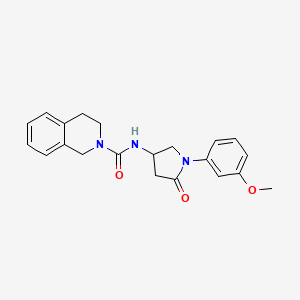
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2994153.png)
![2-[6-(Phenylmethoxycarbonylamino)pyridin-2-yl]acetic acid](/img/structure/B2994154.png)

![{1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2994156.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2994157.png)
